![molecular formula C13H16F3N B064442 4-(4-(Trifluoromethyl)benzyl)piperidine CAS No. 192990-03-7](/img/structure/B64442.png)
4-(4-(Trifluoromethyl)benzyl)piperidine
Overview
Description
“4-(4-(Trifluoromethyl)benzyl)piperidine” is a chemical compound with the CAS Number: 192990-03-7 . It has a molecular weight of 243.27 . The IUPAC name for this compound is 4-[4-(trifluoromethyl)benzyl]piperidine .
Molecular Structure Analysis
The InChI code for “4-(4-(Trifluoromethyl)benzyl)piperidine” is 1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Agrochemical Industry
4-(4-(Trifluoromethyl)benzyl)piperidine: is used in the synthesis of agrochemicals due to its trifluoromethyl group, which imparts unique physicochemical properties to the compounds. This group enhances the biological activity of pesticides, making them more effective at protecting crops from pests .
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of pharmaceuticals. The trifluoromethyl group is a common moiety in many medicinal compounds, contributing to the metabolic stability and bioavailability of the drugs .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 4-(4-(Trifluoromethyl)benzyl)piperidine is also utilized in veterinary medicine. It helps in creating more potent and longer-lasting veterinary drugs .
Material Science
In material science, this compound can be used to modify the surface properties of materials. The trifluoromethyl group can alter hydrophobicity, which is valuable in creating specialized coatings and materials .
Chemical Synthesis
4-(4-(Trifluoromethyl)benzyl)piperidine: is involved in various chemical synthesis processes, including C,N-cross coupling reactions. These reactions are fundamental in creating complex organic molecules for different scientific applications .
Dopamine D3 Receptor Antagonists
This compound is used in the synthesis of dopamine D3 receptor antagonists. These antagonists have potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and drug addiction .
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUKFDZHIACTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)benzyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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